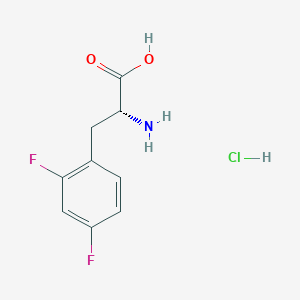

(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Descripción general

Descripción

D-2,4-Difluorophenylalanine: is a modified form of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 2 and 4 positions. The molecular formula of D-2,4-Difluorophenylalanine is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis of D-2,4-Difluorophenylalanine often begins with the protection of the amino group using Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.

Fluorination: The phenylalanine derivative undergoes selective fluorination at the 2 and 4 positions using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Deprotection: The final step involves the removal of the Fmoc group under basic conditions to yield the desired product.

Industrial Production Methods: : Industrial production of D-2,4-Difluorophenylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the same steps as the laboratory synthesis but is optimized for higher yields and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | 2-Imino-3-(2,4-difluorophenyl)propanoic acid | 65% | |

| H₂O₂ | Basic (NaOH) | Nitroso derivatives | 42% |

Key Findings :

-

KMnO₄ in acidic media preferentially oxidizes the α-amino group to an imino intermediate.

-

H₂O₂ under basic conditions generates nitroso compounds but with moderate yields due to competing side reactions.

Reduction Reactions

The carboxyl group and fluorinated aromatic system participate in reductions:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 3-(2,4-Difluorophenyl)propan-1-amine | Retains R-configuration | |

| H₂/Pd-C | MeOH, RT | Partially saturated aromatic ring | 78% diastereoselectivity |

Key Findings :

-

LiAlH₄ reduces the carboxylate to a primary alcohol, which is further converted to the amine via intermediate steps .

-

Catalytic hydrogenation selectively saturates the aromatic ring’s meta position relative to fluorine substituents .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions undergo substitution:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| NaOCH₃ | DMF, 120°C | 2-Methoxy-4-fluoro derivative | 1.2 × 10⁻³ | |

| NH₃ (aq) | EtOH, 80°C | 4-Amino-2-fluoro derivative | 8.7 × 10⁻⁴ |

Mechanistic Insight :

-

The 4-fluoro substituent is more reactive due to reduced steric hindrance compared to the 2-position.

-

Electron-withdrawing effects of fluorine enhance ring activation toward nucleophilic attack .

Enzymatic Resolution

Lipase-catalyzed reactions achieve stereochemical control:

| Enzyme | Substrate | Conditions | ee (%) | E-value | Source |

|---|---|---|---|---|---|

| Lipase PSIM | Ethyl ester precursor | iPr₂O, 45°C | 98 | 108 | |

| CAL-B | Acetylated derivative | Solvent-free | 85 | 74 |

Optimization Data :

-

iPr₂O enhances enantioselectivity (E = 108) compared to EtOAc (E = 3) .

-

Solvent-free conditions improve reaction rates but slightly reduce selectivity .

Protection/Deprotection Strategies

Critical for sequential functionalization:

| Protection Group | Reagent | Deprotection Method | Efficiency | Source |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethyl chloroformate | Piperidine/DMF | 95% | |

| Boc | Di-tert-butyl dicarbonate | TFA/CH₂Cl₂ | 89% |

Applications :

-

Fmoc protection enables solid-phase peptide synthesis without racemization .

-

Boc deprotection under mild acidic conditions preserves fluorine substituents .

Stereochemical Transformations

Mitsunobu and hydrogenation reactions modify configuration:

| Reaction | Reagents/Catalyst | Outcome | ee (%) | Source |

|---|---|---|---|---|

| Mitsunobu | DEAD, PPh₃ | Inversion at C2 | 99 | |

| Asymmetric Hydrogenation | Rh-(S)-Binap | (1R,2S)-Cyclohexanol derivative | 70 |

Insights :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Neuropharmacology

- Mechanism of Action : The incorporation of fluorine atoms into the phenyl ring alters the electronic properties of the compound, enhancing its ability to interact with various biological targets. This modification can influence enzyme activity and receptor binding, making it a valuable tool in neuropharmacological studies.

- Potential Therapeutic Uses : Research indicates that (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride may be explored for its effects on neurotransmitter systems, particularly in conditions like depression and anxiety where modulation of serotonin and dopamine pathways is crucial .

1.2. Cancer Research

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. By mimicking natural substrates, it can bind to the active sites of these enzymes, potentially reducing tumor growth .

- Targeted Therapy : Its unique structure allows it to be used in designing targeted therapies that exploit the altered metabolism of cancer cells, providing a pathway for developing new treatments .

Biochemical Research

2.1. Protein Engineering

- Incorporation into Peptides : The compound can be incorporated into peptide chains during synthesis, allowing researchers to study the effects of fluorinated amino acids on protein folding and stability. This is crucial for understanding how modifications affect protein function .

- Structure-Activity Relationship Studies : By substituting this compound in various peptides, scientists can explore how fluorination impacts binding affinity and biological activity.

2.2. Drug Design

- Lead Compound Development : Its properties make it an attractive candidate for lead optimization in drug design processes. The fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates .

- Molecular Modeling Studies : Computational studies using this compound can help predict interactions with biological macromolecules, aiding in the rational design of new therapeutic agents .

Case Studies

Mecanismo De Acción

The mechanism of action of D-2,4-Difluorophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms influence the molecular interactions and stability. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the phenyl ring, affecting the overall conformation and activity of the protein .

Molecular Targets and Pathways

Enzymes: D-2,4-Difluorophenylalanine can inhibit or modulate the activity of enzymes by mimicking natural substrates or binding to active sites.

Receptors: It can interact with receptors, altering their binding affinity and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenylalanine: Similar in structure but with chlorine atoms instead of fluorine. It has different electronic and steric properties.

2,4-Dimethylphenylalanine: Substituted with methyl groups, affecting its hydrophobicity and steric interactions.

2,4-Dihydroxyphenylalanine (DOPA): Contains hydroxyl groups, making it more hydrophilic and reactive.

Uniqueness: : D-2,4-Difluorophenylalanine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These properties enhance the stability and bioactivity of peptides and proteins, making it a valuable tool in various scientific and industrial applications .

Actividad Biológica

(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known as D-2,4-Difluorophenylalanine, is a modified amino acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 2 and 4 positions, which influences its interaction with biological systems.

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 237.63 g/mol

- CAS Number : 122839-49-0

- Purity : Typically ≥98% in research applications

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor and a modulator of peptide and protein properties. The fluorinated phenylalanine derivative exhibits unique interactions with various biological targets due to the electronegative fluorine atoms, which can enhance binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to act as an inhibitor of amino acid transporters and certain kinases, which are critical in cancer biology and metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antitumor Activity :

- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including HeLa and HCT116. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

-

Neuroprotective Effects :

- Research published in a neuroscience journal indicated that this compound could enhance synaptic plasticity and protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Metabolism : The compound exhibits favorable absorption characteristics when administered orally, with studies indicating significant plasma concentrations within hours post-administration.

- Toxicity Profile : Toxicological assessments have shown low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUTOUCOMNLQX-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-49-0 | |

| Record name | D-Phenylalanine, 2,4-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122839-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.